molecular formula C8H11NO4S B1527147 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1338494-94-2

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1527147
CAS No.: 1338494-94-2
M. Wt: 217.24 g/mol
InChI Key: KRYDWKOXQCAKOY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure This particular compound has a methoxyethoxy group attached to the second position of the thiazole ring, a methyl group at the fourth position, and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, with reagents such as hydrochloric acid (HCl) or other strong acids.

Major Products Formed:

  • Oxidation: The oxidation of the thiazole ring can lead to the formation of thiazolidine derivatives.

  • Reduction: Reduction of the carboxylic acid group can produce the corresponding thiazole alcohol.

  • Substitution: Substitution at the methoxyethoxy group can result in various derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The thiazole ring is a common motif in bioactive compounds, and this compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Methoxyethanol: A simple ether with similar methoxyethoxy group.

  • 4-Methylthiazole: A thiazole derivative without the carboxylic acid group.

  • 1,3-Thiazole-5-carboxylic acid: A thiazole derivative without the methoxyethoxy group.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-6(7(10)11)14-8(9-5)13-4-3-12-2/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDWKOXQCAKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202110
Record name 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-94-2
Record name 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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